3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide
Vue d'ensemble
Description
3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17427596 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Research has demonstrated the anti-inflammatory properties of compounds related to 3-Benzamido-4-methyl-N-(3-(1-methyl-1H-imidazol-2-yl)phenyl)benzamide. In a study by Kalsi et al. (1990), compounds with a similar structure were synthesized and tested for anti-inflammatory activity. The most active compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Cardiac Electrophysiological Activity
Compounds including the 1H-imidazol-1-yl moiety, a component of this compound, have been found to exhibit cardiac electrophysiological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents in cardiac applications (Morgan et al., 1990).
Antimicrobial Activity
Thiosemicarbazide derivatives, using compounds related to this compound as precursors, have been synthesized for antimicrobial assessment. Elmagd et al. (2017) reported on the synthesis of various heterocyclic compounds with these derivatives, demonstrating their antimicrobial activity (Elmagd, Hemdan, Samy, & Youssef, 2017).
Anticancer Activity
The synthesis of compounds structurally related to this compound has shown potential in anticancer applications. For instance, Ravinaik et al. (2021) synthesized and evaluated a series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Anti-Inflammatory Applications
Further extending the applications, Patel et al. (2009) synthesized various substituted compounds incorporating the 1H-imidazol-2-yl moiety for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mécanisme D'action
Target of Action
The primary target of RIPK2-IN-3 is the Receptor-interacting protein kinase 2 (RIPK2) . RIPK2 is linked to the pathogen pathway that activates nuclear factor k-light-chain-enhancer of activated B cells (NFkB) and autophagic activation .
Mode of Action
RIPK2-IN-3 interacts with its target, RIPK2, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells by 70% and also inhibits NFkB activity .
Biochemical Pathways
RIPK2-IN-3 affects the NFkB pathway, which is involved in the regulation of immune response to infection. Inhibition of this pathway by RIPK2-IN-3 can lead to a decrease in inflammation and other immune responses .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of RIPK2-IN-3’s action include a decrease in the proliferation of cancer cells and inhibition of NFkB activity . This can lead to a reduction in inflammation and other immune responses.
Propriétés
IUPAC Name |
3-benzamido-4-methyl-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-12-20(16-22(17)28-24(30)18-7-4-3-5-8-18)25(31)27-21-10-6-9-19(15-21)23-26-13-14-29(23)2/h3-16H,1-2H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIYBZHRYXJCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CN3C)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290490-78-6 | |
Record name | 3-benzamido-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.